![molecular formula C22H24N6O2 B6083357 4'-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2'-(morpholin-4-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6083357.png)
4'-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2'-(morpholin-4-yl)-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
“4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one” is a complex organic compound that belongs to the class of bipyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring indole and morpholine moieties, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one” typically involves multi-step organic synthesis. The process may include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Construction of the Bipyrimidinone Core: This step involves the formation of the bipyrimidinone structure through cyclization reactions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution or other suitable reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the bipyrimidinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific biological pathways.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one” would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4,5’-bipyrimidin-6(1H)-one
- 4’-methyl-2-(2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one
Uniqueness
The presence of both indole and morpholine groups in “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one” distinguishes it from other similar compounds. This unique combination may confer distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14-11-16-5-3-4-6-19(16)28(14)22-25-18(12-20(29)26-22)17-13-23-21(24-15(17)2)27-7-9-30-10-8-27/h3-6,12-14H,7-11H2,1-2H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMKMAFKUVUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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